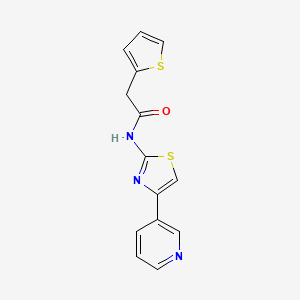

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c18-13(7-11-4-2-6-19-11)17-14-16-12(9-20-14)10-3-1-5-15-8-10/h1-6,8-9H,7H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQAPMAYMXOOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330305 | |

| Record name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

794582-72-2 | |

| Record name | N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale production. This includes:

Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs.

Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.

Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities, highlighting differences in physicochemical and functional properties:

Structural and Functional Insights

Substituent Effects on Activity :

- The pyridin-3-yl group in the target compound may enhance binding to kinase or enzyme active sites through nitrogen lone-pair interactions, as seen in ’s methoxyphenyl analog .

- Thiophen-2-yl vs. Coumarin : Coumarin-linked thiazoles () exhibit strong α-glucosidase inhibition due to coumarin’s planar structure and hydrogen-bonding capacity. The target compound’s thiophene may reduce planarity but improve metabolic stability .

- Piperazine Derivatives (): Piperazine substituents improve solubility and MMP inhibition, whereas the target compound’s thiophene and pyridine may limit solubility but enhance aromatic interactions .

Synthetic Efficiency :

- Coumarin-thiazole derivatives () achieve higher yields (64–89%) compared to piperazine-thiazoles (72–86%) and sulfamoyl analogs (65–72%) . The target compound’s synthesis (unreported in evidence) may require optimized coupling of thiophene and pyridine moieties.

Pharmacological Potential: The sulfamoyl-thiophene derivatives in show antimicrobial activity, suggesting the target compound’s thiophene could be leveraged for similar applications . Piperazine-thiazoles () demonstrate nanomolar MMP inhibition, highlighting the importance of nitrogen-rich substituents absent in the target compound .

Key Research Findings and Data

Physicochemical Properties

- Melting Points : Thiophene-containing analogs () exhibit lower melting points (135–164°C) compared to coumarin derivatives (206–220°C), indicating differences in crystallinity .

Spectroscopic Data

- IR/NMR : Thiophene C–S stretching (: ~725 cm⁻¹) and pyridine C–N signals (: δ 8.6 ppm) distinguish the target compound from coumarin (C=O ~1715 cm⁻¹) and piperazine derivatives (N–H ~3.5 ppm) .

Biological Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a unique combination of heterocyclic rings, specifically a thiazole and pyridine moiety linked to a thiophene ring. This structural arrangement enhances its chemical reactivity and biological interactions. The presence of the acetamide functional group is significant for its pharmacological potential.

Antimicrobial Properties

Research indicates that derivatives of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibit notable antimicrobial properties. For instance, compounds related to this structure have been evaluated against various bacterial and fungal strains, demonstrating significant inhibitory effects.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 15 | 64 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide has also shown potential in anticancer research. Studies have reported cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HT29 (Colon) | 30 | Cell cycle arrest at G2/M phase |

The mechanism of action involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Synthesis Methods

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step synthetic pathways:

- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and α-haloketones.

- Pyridine Attachment : Coupling reactions, such as Suzuki or Heck reactions, are commonly used to attach the pyridine moiety.

- Thiophene Introduction : The thiophene ring can be introduced via sulfonylation reactions with thiophene sulfonyl chlorides.

These methods require careful control of reaction conditions to optimize yield and purity.

Case Studies

- Antimicrobial Evaluation : A study conducted by Carraro Junior et al. evaluated a series of thiazole derivatives for their antimicrobial activity. Among them, N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide exhibited superior activity against both gram-positive and gram-negative bacteria compared to standard antibiotics .

- Anticancer Research : A recent publication highlighted the efficacy of this compound against MCF-7 breast cancer cells, demonstrating an IC50 value that positions it as a potential lead compound for further development in cancer therapy .

Q & A

Q. Q1. What are the optimized synthetic routes for N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide?

Methodological Answer:

- Core Synthesis: The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, involving α-haloketones and thioamides. Subsequent coupling of the pyridine and thiophene moieties employs Suzuki or Heck reactions under Pd catalysis. Key steps include:

- Thiazole formation: React 2-bromoacetophenone derivatives with thiourea at 80–100°C in ethanol .

- Pyridine-thiazole coupling: Use Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system at 100°C for 12–24 hours .

- Thiophene attachment: Introduce the thiophene group via nucleophilic substitution or amidation, monitored by TLC .

- Optimization: Adjust solvent polarity (e.g., DMF for solubility), temperature (80–120°C), and catalyst loading (5–10 mol%) to achieve >70% yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Q2. How is structural characterization performed for this compound?

Methodological Answer:

- Primary Techniques:

- NMR (¹H/¹³C): Assign peaks for pyridine (δ 8.5–9.0 ppm), thiazole (δ 7.2–7.8 ppm), and thiophene (δ 6.8–7.1 ppm). Coupling constants (J) confirm regiochemistry .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns confirm thiazole and acetamide linkages .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX refinement) .

- Secondary Validation: IR spectroscopy for carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C-S, ~680 cm⁻¹) groups .

Advanced Research Questions

Q. Q3. What mechanistic insights exist for its biological activity (e.g., anticancer, antimicrobial)?

Methodological Answer:

- Anticancer Targets:

- CDK Inhibition: Derivatives inhibit CDK4/6 via competitive binding to the ATP-binding pocket (IC₅₀ ~1–5 μM). Docking studies (AutoDock Vina) show hydrogen bonds with Lys43 and π-π stacking with Phe93 .

- Apoptosis Induction: Caspase-3/7 activation in MCF-7 cells (flow cytometry) and mitochondrial depolarization (JC-1 assay) confirm pro-apoptotic effects .

- Antimicrobial Mechanisms:

Q. Q4. How do structural modifications (e.g., substituents on pyridine/thiophene) alter bioactivity?

Methodological Answer:

- SAR Studies:

- Pyridine Modifications: Electron-withdrawing groups (e.g., -NO₂ at C4) enhance CDK4 inhibition (ΔIC₅₀: −40%) but reduce solubility. Methyl groups improve logP by 0.5 units .

- Thiophene Substitutions: 2-Thienyl vs. 3-thienyl alters π-stacking with kinase residues. 2-Thienyl derivatives show 2× higher antimicrobial potency .

- Data Table:

| Substituent (Position) | Bioactivity (IC₅₀/CDK4) | logP | Solubility (µg/mL) |

|---|---|---|---|

| -H (Pyridine C4) | 5.2 µM | 2.1 | 12 |

| -NO₂ (Pyridine C4) | 3.1 µM | 2.8 | 8 |

| 2-Thienyl | 4.8 µM | 2.3 | 15 |

| 3-Thienyl | 6.7 µM | 2.4 | 14 |

Q. Q5. How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Experimental Design:

- Dose-Response Curves: Test 0.1–100 µM in triplicate (MTT assay) to identify IC₅₀ variability (e.g., HeLa vs. HEK293).

- Off-Target Profiling: Screen against 50 kinases (KinomeScan) to rule out non-specific effects .

- Metabolic Stability: Compare hepatic microsomal degradation (human vs. mouse) to explain species-specific toxicity .

- Case Study: A 10× higher IC₅₀ in HepG2 vs. MCF-7 was traced to CYP3A4-mediated detoxification (inhibited by ketoconazole) .

Methodological Challenges

Q. Q6. What strategies optimize in vivo efficacy while minimizing toxicity?

Methodological Answer:

- Pharmacokinetic Optimization:

- Toxicity Screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.